
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phosphonic dichloride group attached to the benzothiazole ring, making it a unique and interesting molecule for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride typically involves the reaction of 2-mercaptobenzothiazole with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme can be represented as follows:
2-Mercaptobenzothiazole+Phosphorus oxychloride→(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or crystallization may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The phosphonic dichloride group can undergo nucleophilic substitution reactions, leading to the formation of phosphonic esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the phosphonic dichloride group under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Phosphonic esters or amides.
Wissenschaftliche Forschungsanwendungen
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride.
Benzothiazole: A simpler structure lacking the phosphonic dichloride group.
Phosphonic Dichloride Derivatives: Compounds with similar phosphonic dichloride functionality but different aromatic or heterocyclic backbones.
Uniqueness
The uniqueness of this compound lies in its combination of the benzothiazole ring with the phosphonic dichloride group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63277-50-9 |
|---|---|
Molekularformel |
C7H4Cl2NOPS2 |
Molekulargewicht |
284.1 g/mol |
IUPAC-Name |
3-dichlorophosphoryl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H4Cl2NOPS2/c8-12(9,11)10-5-3-1-2-4-6(5)14-7(10)13/h1-4H |
InChI-Schlüssel |
VUHQZGDGHZICGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


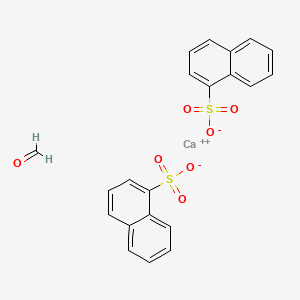

![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
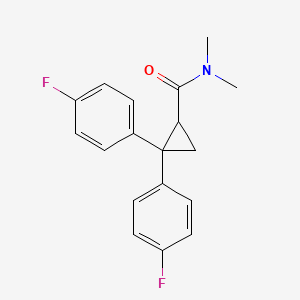
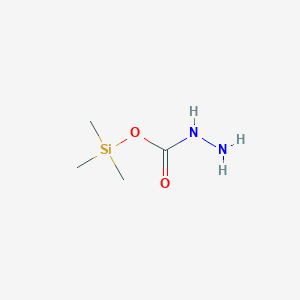
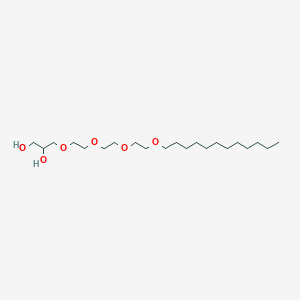
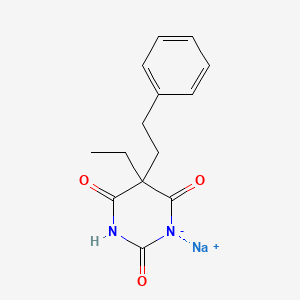
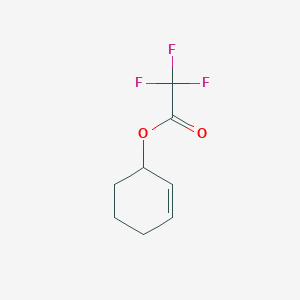
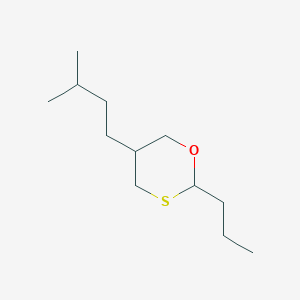
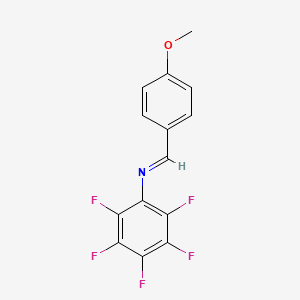
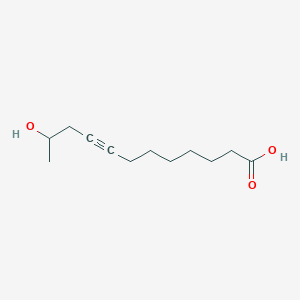
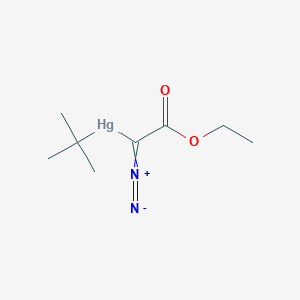
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
